molecular formula C12H13N3O3S3 B6785387 N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide

N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide

Cat. No.: B6785387
M. Wt: 343.5 g/mol
InChI Key: AABFNUKJKOMLEF-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide: is a complex organic compound featuring a thiazole ring, a thiophene ring, and a pyrrolidine ring

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S3/c16-11(14-12-13-4-7-20-12)10-2-1-5-15(10)21(17,18)9-3-6-19-8-9/h3-4,6-8,10H,1-2,5H2,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABFNUKJKOMLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CSC=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole, thiophene-3-sulfonyl chloride, and pyrrolidine-2-carboxylic acid.

    Step 1 Formation of Thiazole Derivative: 2-aminothiazole is reacted with thiophene-3-sulfonyl chloride in the presence of a base like triethylamine to form N-(1,3-thiazol-2-yl)-thiophene-3-sulfonamide.

    Step 2 Coupling with Pyrrolidine: The resulting sulfonamide is then coupled with pyrrolidine-2-carboxylic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production of this compound would involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Using larger reactors and optimizing reaction conditions such as temperature, solvent, and reaction time.

    Purification: Employing techniques like recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide: has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and mechanisms.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anti-inflammatory Activity: It could inhibit the production of pro-inflammatory cytokines or block inflammatory pathways.

    Anticancer Activity: It might induce apoptosis in cancer cells by interacting with specific molecular targets such as kinases or transcription factors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
  • N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxylate

Uniqueness

  • The specific arrangement of the thiazole, thiophene, and pyrrolidine rings in N-(1,3-thiazol-2-yl)-1-thiophen-3-ylsulfonylpyrrolidine-2-carboxamide provides unique electronic and steric properties that can enhance its biological activity compared to similar compounds.

This compound’s unique structure and potential applications make it a valuable subject of study in various fields of chemistry and biology

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